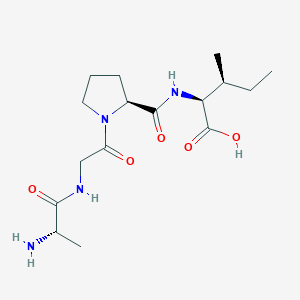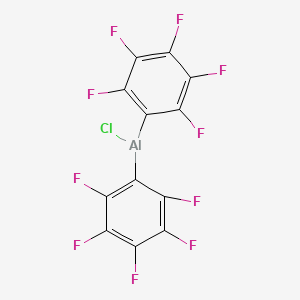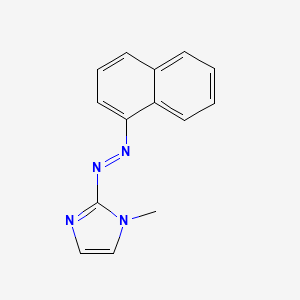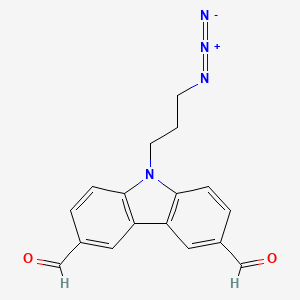
2,3,6-Trifluoro-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trifluoro-L-tyrosine is a fluorinated aromatic amino acidFluorinated amino acids, such as this compound, are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-L-tyrosine typically involves the selective introduction of fluorine atoms into the aromatic ring of tyrosine. One common method is the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated compounds often involves enzymatic synthesis. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions. This method is advantageous due to its selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can modify the fluorinated aromatic ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
2,3,6-Trifluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a tool to study the stability, structure, and function of proteins.
Biology: The compound is incorporated into proteins to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Fluorinated amino acids are used in the development of therapeutic proteins and vaccines due to their enhanced stability and biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,3,6-Trifluoro-L-tyrosine involves its interaction with specific molecular targets. For instance, it targets the enzyme superoxide dismutase in mitochondria, affecting the enzyme’s activity and stability.
Comparison with Similar Compounds
- 3-Fluoro-L-tyrosine
- 2,3,5-Trifluoro-L-tyrosine
- 2,6-Difluoro-L-tyrosine
Comparison: 2,3,6-Trifluoro-L-tyrosine is unique due to the specific positioning of fluorine atoms on the aromatic ring. This positioning significantly affects its chemical reactivity and biological activity compared to other fluorinated tyrosine analogues. For example, 3-Fluoro-L-tyrosine targets different molecular pathways and exhibits different reactivity patterns .
Properties
CAS No. |
182756-63-4 |
|---|---|
Molecular Formula |
C9H8F3NO3 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1 |
InChI Key |
LVKGBSFEYFVENX-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)





![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


